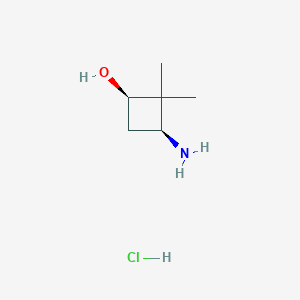

cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Description

Historical Discovery and Development

cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride was first synthesized in the early 21st century as part of efforts to explore constrained cyclobutane-based scaffolds for pharmaceutical applications. The compound’s development accelerated after 2014, with PubChem records indicating its initial registration on July 12, 2014 (CID 75481529). Key milestones include:

- 2016 : Isolation of its trans-isomer (CID 118798110).

- 2019 : Commercial availability through suppliers like CymitQuimica, with catalog references (e.g., 54-OR304340).

- 2023 : Expanded use in peptide synthesis, leveraging its rigid cyclobutane core to enforce specific conformational states.

The compound’s synthesis often employs stereoselective [2+2] photocycloaddition or Mitsunobu reactions, as evidenced by patents and academic reports.

Nomenclature and Chemical Identity

The compound’s systematic identity is defined as follows:

| Property | Value |

|---|---|

| IUPAC Name | (1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| CAS Registry Number | 1434141-93-1 |

| SMILES Notation | [H]Cl.O[C@H]1C(C)(C)C@@HC1 |

| InChI Key | ITVWYQLMVRTELZ-ZKOCKXBQNA-N |

Alternative names include rel-(1r,3s)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride and cis-ACB hydrochloride.

Stereochemical Configurations and Isomeric Forms

The compound’s stereochemistry is critical to its function:

- Cis Configuration : The amino (-NH₂) and hydroxyl (-OH) groups occupy adjacent positions on the cyclobutane ring, with (1R,3S) absolute configuration.

- Trans Isomer : Distinguished by (1R,3R) configuration (CAS 1434142-03-6), exhibiting distinct physicochemical properties.

Structural Comparison of Isomers

Structural Elucidation and Confirmation Methods

Advanced analytical techniques validate the compound’s structure:

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Infrared Spectroscopy (IR)

Mass Spectrometry

Table 1: Key Spectral Assignments

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 6H) | C2 dimethyl groups |

| δ 3.6 (d, 1H) | C1 hydroxyl proton | |

| ¹³C NMR | δ 72.4 | C1 (oxygen-bearing carbon) |

| IR | 1600 cm⁻¹ | NH₃⁺ deformation (hydrochloride salt) |

This structural rigor ensures reproducibility in synthetic workflows, particularly in medicinal chemistry.

Properties

IUPAC Name |

(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWYQLMVRTELZ-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-93-1 | |

| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural properties allow for various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

- Chemical Formula : C6H13ClN2O

- CAS Number : 1434141-93-1

- Molecular Weight : 150.63 g/mol

- Purity : Minimum 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural substrates, facilitating its role as an enzyme inhibitor or modulator.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Antiviral Properties :

- Preliminary data suggest potential antiviral activity against specific viruses; however, detailed studies are required to confirm these effects.

- Neuroprotective Effects :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related cyclobutane derivatives found that modifications to the basic structure significantly enhanced antibacterial activity. The study highlighted the importance of structural configuration in determining biological efficacy .

Case Study 2: Neuroprotective Potential

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to the compound's ability to scavenge free radicals and modulate apoptotic pathways .

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-positive bacteria; structural modifications enhance activity. |

| Study 2 | Neuroprotective | Protects neuronal cells from oxidative stress; potential application in neurodegenerative diseases. |

Research Findings

Research has shown that the biological activity of this compound can vary significantly based on its formulation and the presence of other compounds. For instance:

- Synergistic Effects : Combining this compound with other antimicrobial agents has been shown to produce synergistic effects, enhancing overall efficacy.

- Stability Studies : Stability assessments indicate that the compound remains effective over a range of pH levels and temperatures, which is critical for pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Applications

Cis-3-amino-2,2-dimethylcyclobutanol hydrochloride is being explored for its potential therapeutic uses:

- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing conditions like depression or anxiety. Studies involving amino alcohols suggest that they can modulate neurotransmitter release and receptor activity.

- Antiviral Research : Initial findings indicate that compounds with similar structures may exhibit antiviral properties. Further research is needed to determine the efficacy of this compound against specific viral targets.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The hydroxyl group can participate in esterification reactions to form various derivatives.

- Chiral Synthesis : The stereochemistry of this compound makes it valuable in chiral synthesis, which is critical for producing enantiomerically pure compounds in drug development .

Biological Studies

Research into the biological effects of this compound is ongoing:

- Mechanism of Action Studies : Understanding how this compound interacts at the cellular level can provide insights into its potential therapeutic effects. Interaction studies are crucial for elucidating its pharmacokinetics and dynamics.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclobutane structure with amino alcohol | Specific stereochemistry may influence biological activity |

| Trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride | Similar cyclobutane structure | Different stereochemistry may lead to distinct pharmacological properties |

| 3-Aminocyclobutanol | Lacks methyl groups on the cyclobutane ring | Simpler structure may result in different reactivity |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The discontinued status of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride highlights unresolved synthetic hurdles, such as regioselective methylation or purification issues .

- Structure-Activity Relationships (SAR): Comparative studies of these analogs could elucidate how substituent positioning affects pharmacological profiles, guiding future cyclobutanol-based drug design.

Preparation Methods

Aza-Michael Addition Approach

One of the most prominent synthetic routes to cis-3-amino-2,2-dimethylcyclobutanol derivatives involves the aza-Michael addition reaction of nitrogen nucleophiles to 3,3-dimethylcyclobutene-1-carboxylate esters. This method is well-documented as a general approach for synthesizing β-amino acids and their cyclobutane analogs.

- Starting Material : 3,3-dimethylcyclobutene-1-carboxylate esters.

- Nucleophile : Dibenzyl amide anions or lithium amides.

- Reaction : Conjugate addition of the nitrogen nucleophile to the double bond of the cyclobutene ester.

- Outcome : Formation of amino esters that can be further transformed into primary amines.

- Stereoselectivity : The reaction typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product (ratio approx. 3:1 reported).

- Purification : Flash chromatography is used to isolate the cis isomer.

- Further Transformation : Ester groups can be hydrolyzed or converted to hydrochloride salts to obtain the target amino alcohol hydrochloride.

Key Experimental Details (adapted from):

| Step | Conditions | Notes |

|---|---|---|

| Esterification of carboxylic acid | CH2Cl2 solvent, cooled to –78 °C, isobutene and H2SO4 added | Reaction stirred overnight at –25 °C |

| Work-up | Saturated NaHCO3 aqueous solution, extraction with Et2O | Separation of organic phase |

| Purification | Flash chromatography (cyclohexane/EtOAc 50:1) | Mixture of cis and trans amino esters |

| NMR Characterization | 1H and 13C NMR used to confirm isomer ratios | Cis isomer identified by characteristic shifts |

This method leverages the aza-Michael addition as a versatile and stereoselective route to access the cyclobutane amino acid core, which upon further functional group manipulation yields the hydrochloride salt of cis-3-amino-2,2-dimethylcyclobutanol.

Photocatalyzed [2+2] Cycloaddition Route

Another modern synthetic strategy involves the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins to form cyclobutane α-amino acid derivatives.

- Mechanism : Visible-light photocatalysis induces [2+2] cycloaddition between an alkene and an unsaturated amino acid derivative.

- Selectivity : The reaction can be tuned to favor cis isomers with moderate to good diastereoselectivity.

- Yields : Reported yields vary depending on substrates, with some products isolated in yields up to 81%.

- Scalability : Continuous flow photoreactors have been used to improve yields and scalability, achieving up to 71% yield after prolonged reaction times.

- Applications : This method allows access to unnatural cyclobutane amino acids including cis-3-amino-2,2-dimethylcyclobutanol derivatives, which are valuable in peptide design.

Summary Table of Photocatalyzed Cycloaddition Yields and Selectivity (from):

| Substrate Type | Product Yield (%) | Diastereomeric Ratio (cis:trans) | Notes |

|---|---|---|---|

| Menthol ester derivative | 81 | 2:1 | Mixture of diastereomers |

| Karady–Beckwith alkene | 81 | 4:1 | Moderate diastereoselectivity |

| Dipeptide-containing dehydroamino acids | 47-61 | Not specified | More complex substrates |

| Standard conditions (batch) | 44 | 8:1 | Moderate yield, high selectivity |

| Continuous flow photoreactor | 71 | 8:1 | Improved yield and scalability |

This photocatalytic method represents a cutting-edge approach for stereoselective synthesis of cyclobutane amino acids, including cis-3-amino-2,2-dimethylcyclobutanol derivatives.

Related Synthetic Considerations

- Stereochemical Control : The cis configuration is favored in many aza-Michael and photocatalytic methods due to steric and electronic factors.

- Diastereomer Separation : Mixtures of cis and trans isomers often require chromatographic separation.

- Salt Formation : Conversion to hydrochloride salts is typically achieved by treatment with HCl in suitable solvents.

- Reaction Conditions : Low temperature and controlled addition of reagents are critical for high selectivity and yield.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Aza-Michael Addition | Conjugate addition to 3,3-dimethylcyclobutene esters | Good stereoselectivity (cis major) | Requires chromatographic separation |

| Photocatalyzed [2+2] Cycloaddition | Visible-light induced cycloaddition of dehydroamino acids | High selectivity, scalable (flow) | Moderate yields for some substrates |

| Thermal [2+2] Cycloaddition | Cycloaddition of N,N-dialkylenamine and acrylates | Provides cyclobutane core intermediates | Tertiary amine limits modification |

| Esterification and Salt Formation | Conversion of carboxylic acids to esters and hydrochlorides | Straightforward functionalization | Requires careful temperature control |

Q & A

Q. What are the recommended synthetic routes and purification methods for cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines under acidic conditions, followed by hydrochlorination. For example, analogous cyclobutanol derivatives are synthesized via nucleophilic substitution or reductive amination, with purification via column chromatography (silica gel, methanol/dichloromethane eluent) or preparative HPLC . Critical parameters include pH control during hydrochlorination and inert atmosphere use to prevent oxidation. Purity validation (>95%) is achieved through HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers structurally characterize this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : , , and 2D NMR (COSY, HSQC) to confirm cyclobutane ring geometry, amine proton environments, and dimethyl group positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]) and fragment pattern matching (e.g., loss of HCl at ~36 Da) .

- IR Spectroscopy : Peaks at ~3200 cm (N-H stretch) and ~1050 cm (C-O of cyclobutanol) .

Advanced Research Questions

Q. How can impurity profiles of cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride be analyzed, and how should contradictory data between methods be resolved?

- Methodological Answer :

- Impurity Identification : Employ HPLC-MS/MS with a polar-embedded stationary phase (e.g., Waters XBridge Amide) to separate isomers and byproducts. Compare retention times and fragmentation patterns to synthetic standards .

- Data Contradictions : If HPLC and LC-MS results conflict (e.g., co-elution vs. distinct masses), use orthogonal methods like ion-exchange chromatography or capillary electrophoresis. Cross-validate with spiked recovery experiments .

Q. What strategies are effective for separating and characterizing stereoisomers or regioisomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol/0.1% diethylamine for enantiomer separation. Confirm configurations via X-ray crystallography (if crystals form) or electronic circular dichroism (ECD) .

- Regioisomer Differentiation : - HMBC NMR to map coupling between amine protons and adjacent carbons, resolving positional ambiguities .

Q. How does cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride behave under varying thermal or pH conditions, and how is stability assessed?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >200°C for hydrochloride salts) .

- pH Stability : Use accelerated stability studies (40°C/75% RH, pH 1–9 buffers). Quantify degradation products (e.g., cyclobutane ring-opening) via UPLC-PDA at 210 nm .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer :

- Nucleophilic Reactions : Track amine participation in SN2 reactions (e.g., with alkyl halides) using -NMR (if fluorinated reagents are used) or kinetic isotope effects (KIE) .

- Catalytic Studies : Employ density functional theory (DFT) to model transition states in cyclobutanol ring modifications. Validate with in situ IR spectroscopy .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.